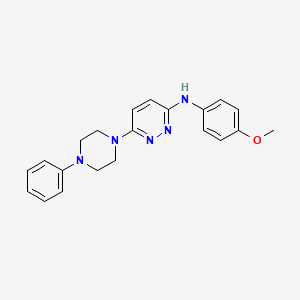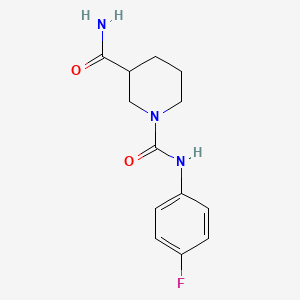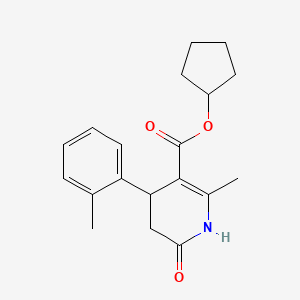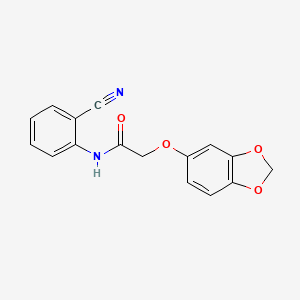
N-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-amine
Descripción general
Descripción
N-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinamine core substituted with methoxyphenyl and phenylpiperazinyl groups, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinamine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinamine ring.
Substitution Reactions: The methoxyphenyl and phenylpiperazinyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reagents to ensure the correct positioning of the substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 4-(N-(4-(2-methoxyphenyl)-1-piperazinyl)ethanimidoyl)phenyl acetate
- 2-(4-(4-methoxyphenyl)-1-piperazinyl)-N-(4-phenoxyphenyl)acetamide
Uniqueness
N-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-amine stands out due to its unique combination of functional groups and its pyridazinamine core
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-27-19-9-7-17(8-10-19)22-20-11-12-21(24-23-20)26-15-13-25(14-16-26)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFKTORQUBCDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4417428.png)
![N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B4417432.png)
![N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4417434.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4417451.png)
![1,3-dimethyl-5-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4417459.png)


![1-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride](/img/structure/B4417484.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4417492.png)

![N,N-dimethyl-3-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B4417497.png)
![N-BENZYL-N-(6-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL)AMINE](/img/structure/B4417513.png)
![2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4417528.png)
![2,4-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4417533.png)
